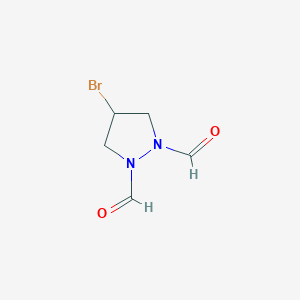
4-Bromopyrazolidine-1,2-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Bromopyrazolidine-1,2-dicarbaldehyde and its derivatives involves several organic reactions. One method includes organocatalytic sequential α-amination and Corey-Chaykovsky reaction of aldehydes, leading to the high yield synthesis of 4-hydroxypyrazolidine derivatives with excellent enantio- and diastereoselectivities (Kumar, Venkataramasubramanian, & Sudalai, 2012). Another notable synthesis approach is the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives through the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, proving the usefulness of these derivatives as building blocks for synthesizing 2-aminoimidazole alkaloids (Ando & Terashima, 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Bromopyrazolidine-1,2-dicarbaldehyde, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), has been investigated through single crystal XRD. This reveals that 4BDBH crystallizes in the monoclinic system with space group P21/c, stabilized by a combination of intramolecular and intermolecular hydrogen bonds, and other interactions (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).
Chemical Reactions and Properties
4-Bromopyrazolidine-1,2-dicarbaldehyde participates in various chemical reactions, including the one-pot acid-promoted synthesis of 6-aminopyrazolopyrimidines, demonstrating the versatility of pyrazolidine derivatives in synthesizing heterocyclic compounds (Tseng, Tsai, Li, & Wong, 2019). Additionally, the catalytic asymmetric synthesis of 4-nitropyrazolidines illustrates access to optically active triamines, showcasing the potential of 4-Bromopyrazolidine-1,2-dicarbaldehyde derivatives in asymmetric synthesis (Lykke, Carlsen, Rambo, & Jørgensen, 2014).
Physical Properties Analysis
The physical properties of 4-Bromopyrazolidine-1,2-dicarbaldehyde derivatives are deeply influenced by their molecular structure. For instance, the crystal structures of two 4-bromopyrazole derivatives highlight the importance of N-H…N intermolecular hydrogen bonds in forming a three-dimensional network, affecting their solubility, melting point, and other physical properties (Foces-Foces, Llamas-Saiz, & Elguero, 1999).
Aplicaciones Científicas De Investigación
-
Organic Chemistry and Photocatalysis
- A research article discusses the use of 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts. While not directly related to “4-Bromopyrazolidine-1,2-dicarbaldehyde”, it does involve the synthesis and application of a library of 26 D–A compounds based on the BTZ group. The photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions.
- The specific methods of application or experimental procedures are not detailed in the snippet, but the full article may provide more information.
-
Pharmaceutical Chemistry
- A study discusses the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. These compounds were designed and synthesized as novel CDK2 targeting compounds. The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds.
- The specific methods of application or experimental procedures are not detailed in the snippet, but the full article may provide more information.
-
Chemical Synthesis
- A Chinese source provides some information about the chemical properties of “4-Bromopyrazolidine-1,2-dicarbaldehyde”, including its molecular formula and weight, but does not provide specific applications. It’s possible that this compound could be used in various chemical synthesis processes, given its structure and reactivity.
-
Cancer Treatment
- A research article discusses the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. These compounds were designed and synthesized as novel CDK2 targeting compounds. The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds. Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
-
Polymers and Electronics
- A study discusses the use of polycarbazole and its derivatives in the field of electronics. While not directly related to “4-Bromopyrazolidine-1,2-dicarbaldehyde”, it does involve the synthesis and application of similar compounds. The homo and copolymers of 2,7-carbazole based polymers, when deposited on silane/plane, treated Si or SiO 2 substrates show hole mobility of 1.4 cm 2 v −1 s −1 at a temperature of 558 0 C. Whereas annealing at a temperature of 120 0 C considerably increases the hole carrier mobility value up to 2.2 cm 2 v −1 s −1 .
-
Chemical Synthesis
- A Chinese source provides some information about the chemical properties of “4-Bromopyrazolidine-1,2-dicarbaldehyde”, including its molecular formula and weight, but does not provide specific applications. It’s possible that this compound could be used in various chemical synthesis processes, given its structure and reactivity.
-
Cancer Treatment
- A research article discusses the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. These compounds were designed and synthesized as novel CDK2 targeting compounds. The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds. Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
-
Polymers and Electronics
- A study discusses the use of polycarbazole and its derivatives in the field of electronics. While not directly related to “4-Bromopyrazolidine-1,2-dicarbaldehyde”, it does involve the synthesis and application of similar compounds. The homo and copolymers of 2,7-carbazole based polymers, when deposited on silane/plane, treated Si or SiO 2 substrates show hole mobility of 1.4 cm 2 v −1 s −1 at a temperature of 558 0 C. Whereas annealing at a temperature of 120 0 C considerably increases the hole carrier mobility value up to 2.2 cm 2 v −1 s −1 .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromopyrazolidine-1,2-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c6-5-1-7(3-9)8(2-5)4-10/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIXOFPRKPPCBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(N1C=O)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363221 |
Source


|
| Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyrazolidine-1,2-dicarbaldehyde | |
CAS RN |
162887-23-2 |
Source


|
| Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

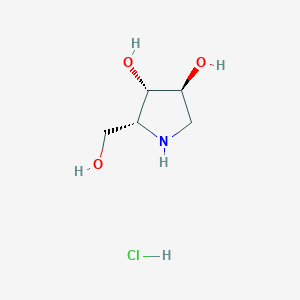
![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)
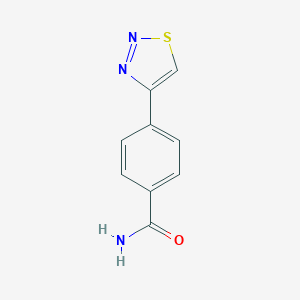



![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)
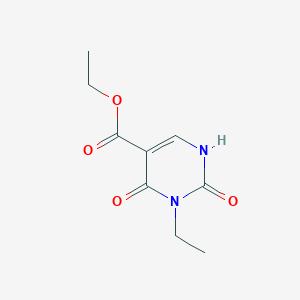

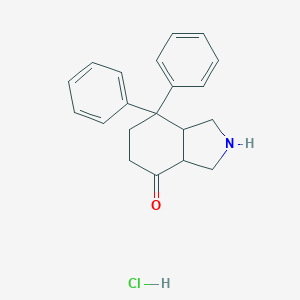
![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)

![3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B64184.png)